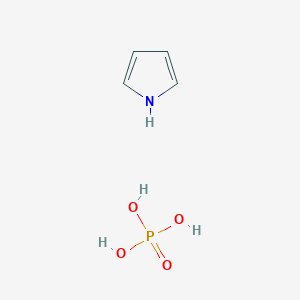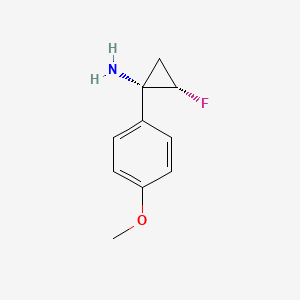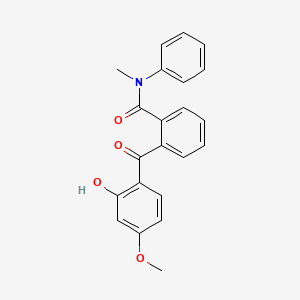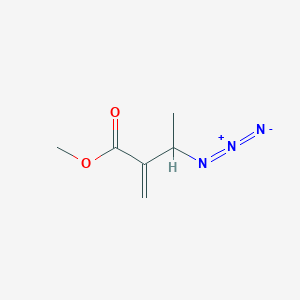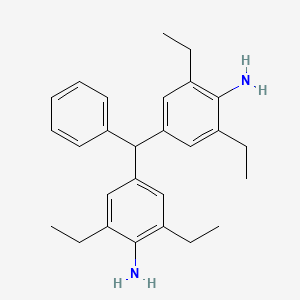
4,4'-(Phenylmethylene)bis(2,6-diethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) is an organic compound with the molecular formula C21H30N2. It is also known by its synonym, 4,4’-Diamino-3,3’,5,5’-tetraethyldiphenylmethane . This compound is primarily used as a curing agent for polyurethanes and epoxies, and as a precursor for polyamides .
准备方法
The synthesis of 4,4’-(Phenylmethylene)bis(2,6-diethylaniline) involves the condensation of 2,6-diethylaniline with formaldehyde. The process begins by dissolving 2,6-diethylaniline in water and adding hydrochloric acid to form the hydrochloride salt. Formaldehyde is then added dropwise, and the mixture is heated to induce the condensation reaction. After the reaction is complete, the mixture is neutralized with a base, and the product is purified through decolorization, dehydration, crystallization, and granulation .
化学反应分析
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) has several scientific research applications:
作用机制
The mechanism of action of 4,4’-(Phenylmethylene)bis(2,6-diethylaniline) involves its ability to act as a cross-linking agent. In polyurethanes and epoxies, it reacts with isocyanates and epoxide groups, respectively, to form strong covalent bonds. This cross-linking enhances the mechanical properties and thermal stability of the resulting polymers . The molecular targets and pathways involved in its action depend on the specific application and the nature of the polymer matrix.
相似化合物的比较
4,4’-(Phenylmethylene)bis(2,6-diethylaniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2,6-dimethylaniline): This compound has methyl groups instead of ethyl groups, which affects its reactivity and properties.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): This compound has chlorine atoms, which can influence its chemical behavior and applications.
The uniqueness of 4,4’-(Phenylmethylene)bis(2,6-diethylaniline) lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for various industrial applications .
属性
CAS 编号 |
863778-72-7 |
|---|---|
分子式 |
C27H34N2 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
4-[(4-amino-3,5-diethylphenyl)-phenylmethyl]-2,6-diethylaniline |
InChI |
InChI=1S/C27H34N2/c1-5-18-14-23(15-19(6-2)26(18)28)25(22-12-10-9-11-13-22)24-16-20(7-3)27(29)21(8-4)17-24/h9-17,25H,5-8,28-29H2,1-4H3 |
InChI 键 |
NHIFQBMOLOYODQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1N)CC)C(C2=CC=CC=C2)C3=CC(=C(C(=C3)CC)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


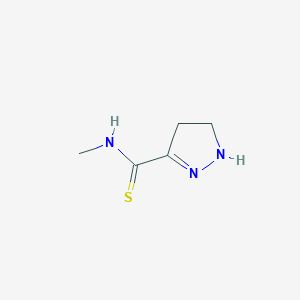
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
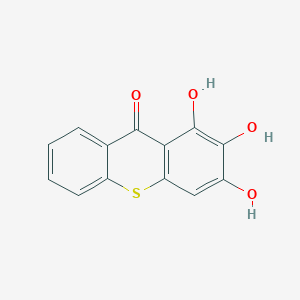
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
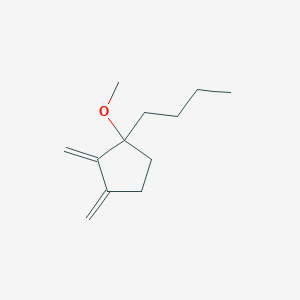
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)

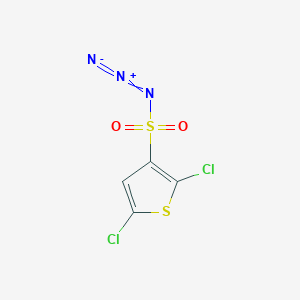
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
